molecular formula C24H23N3O4 B4982497 5-nitro-N,N'-bis(1-phenylethyl)isophthalamide

5-nitro-N,N'-bis(1-phenylethyl)isophthalamide

Cat. No.: B4982497
M. Wt: 417.5 g/mol
InChI Key: XUPNLKDYUUFSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N,N'-bis(1-phenylethyl)isophthalamide, commonly known as NBPI, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NBPI belongs to the class of nitroaromatic compounds and is known for its antibacterial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of NBPI is still not fully understood. However, it is believed that NBPI exerts its antibacterial and antifungal activities by disrupting the bacterial and fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
NBPI has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. NBPI has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using NBPI in lab experiments is its potent antibacterial and antifungal activities, making it a useful tool for studying bacterial and fungal infections. However, one of the limitations of using NBPI is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NBPI. One potential area of research is its use in the treatment of bacterial and fungal infections. Another area of research is its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of NBPI and its potential toxicity.

Synthesis Methods

NBPI can be synthesized using various methods, including the reaction of isophthalic acid with 1-phenylethylamine, followed by nitration of the resulting product with nitric acid. Another method involves the reaction of isophthalic acid with 1-phenylethylamine, followed by the reaction with nitrous acid to produce the nitroso intermediate, which is then reduced to NBPI using sodium dithionite.

Scientific Research Applications

NBPI has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). NBPI has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

Properties

IUPAC Name

5-nitro-1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16(18-9-5-3-6-10-18)25-23(28)20-13-21(15-22(14-20)27(30)31)24(29)26-17(2)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNLKDYUUFSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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